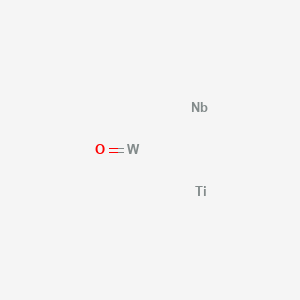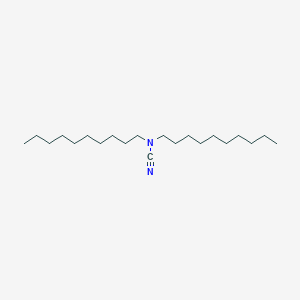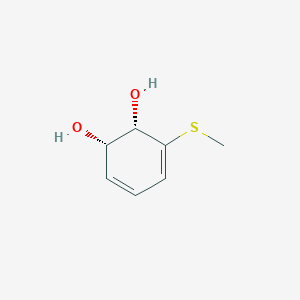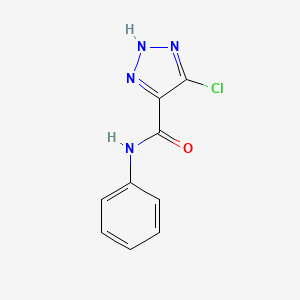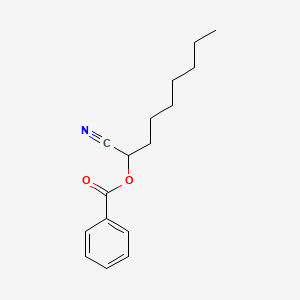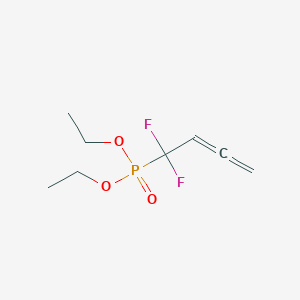
Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluorobutadiene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable difluorobutadiene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is usually stirred at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Additionally, purification techniques like distillation or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The difluorobutadiene moiety can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in various substituted phosphonates.
Applications De Recherche Scientifique
Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate involves its interaction with molecular targets, such as enzymes or receptors, through the formation of covalent bonds. The difluorobutadiene moiety can participate in electrophilic or nucleophilic reactions, while the phosphonate group can form stable complexes with metal ions or other biological molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (1,3-dithian-2-yl)phosphonate: This compound has a similar phosphonate group but differs in the structure of the attached moiety.
Diethyl (1,1-difluoro-3-hydroxypropyl)phosphonate: Another related compound with a different functional group attached to the phosphonate.
Uniqueness
Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate is unique due to the presence of the difluorobutadiene moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
118438-98-5 |
|---|---|
Formule moléculaire |
C8H13F2O3P |
Poids moléculaire |
226.16 g/mol |
InChI |
InChI=1S/C8H13F2O3P/c1-4-7-8(9,10)14(11,12-5-2)13-6-3/h7H,1,5-6H2,2-3H3 |
Clé InChI |
GXBHQTBXMMOUHU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C=C=C)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
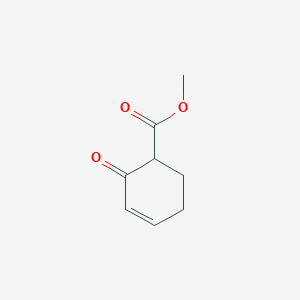
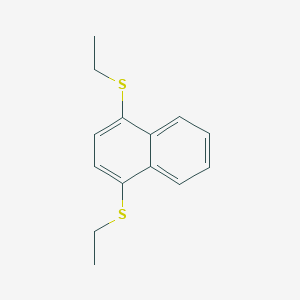

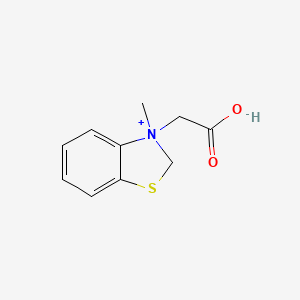

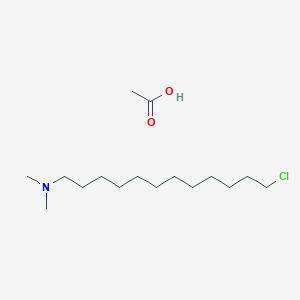
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
